4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide
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Overview
Description
4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide is a complex organic compound that features a combination of functional groups, including a tert-butyl group, a fluorophenyl group, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group.
Formation of the Piperidine Ring: This can be synthesized through a cyclization reaction.
Attachment of the Benzamide Group: This involves the reaction of the piperidine derivative with a benzoyl chloride derivative.
Introduction of the tert-Butyl Group: This can be achieved through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of flow microreactors for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 4-(tert-butyl)-N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness
4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole ring and piperidine ring also contributes to its distinct properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-tert-butyl-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c1-25(2,3)18-9-7-17(8-10-18)23(32)27-20-11-13-30(14-12-20)24(33)22-16-31(29-28-22)21-6-4-5-19(26)15-21/h4-10,15-16,20H,11-14H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVJSPVESNKHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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